

Chemical properties and structure of L-Azidonorleucine hydrochloride

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Compound of Interest

Compound Name: *L-Azidonorleucine hydrochloride*

Cat. No.: B2541969

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L-Azidonorleucine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

L-Azidonorleucine hydrochloride (Anl) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics. Functioning as a surrogate for methionine, Anl allows for the bioorthogonal labeling of newly synthesized proteins. Its azide moiety enables the use of "click chemistry" for the attachment of reporter tags, facilitating the visualization, identification, and quantification of proteins in a cell-selective and temporally controlled manner. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **L-Azidonorleucine hydrochloride**.

Chemical Properties and Structure

L-Azidonorleucine hydrochloride is a white to off-white solid that is soluble in water.^{[1][2]} It is an unnatural amino acid derivative that contains an azide functional group at the terminus of its side chain.^[2]

Table 1: Physicochemical Properties of **L-Azidonorleucine Hydrochloride**

Property	Value	Reference
CAS Number	1454334-76-9	[2]
Molecular Formula	C ₆ H ₁₃ ClN ₄ O ₂	[1][2]
Molecular Weight	208.65 g/mol	[1][2]
Appearance	White to off-white solid	[1]
Solubility	Soluble to 100 mM in water	[3][4]
Storage	Store at -20°C	[3][4]
Purity (NMR)	≥98.0%	[2]
Melting Point	Data not available	
Specific Rotation	Data not available	

Table 2: Structural Information of **L-Azidonorleucine Hydrochloride**

Identifier	Value	Reference
SMILES	<chem>N--INVALID-LINK--CCCCN=[N+]=[N-].Cl</chem>	[3][4]
InChI	InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-10-9-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1	[3][4]

Table 3: Spectroscopic Data of **L-Azidonorleucine Hydrochloride**

Spectrum	Data	Reference
^1H NMR	Consistent with structure	[1]
^{13}C NMR	Data not available	
IR Spectroscopy	Data not available	
Mass Spectrometry	Data not available	

Experimental Protocols

Synthesis of L-Azidonorleucine Hydrochloride

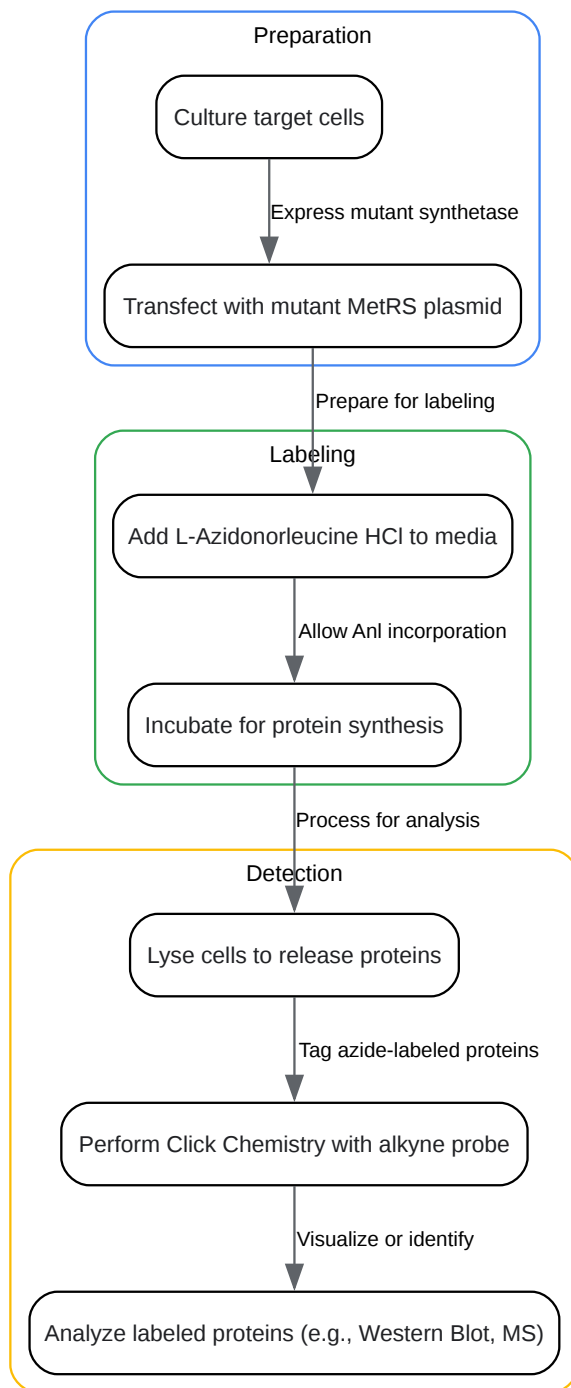
A detailed, publicly available, step-by-step protocol for the synthesis of **L-Azidonorleucine hydrochloride** is not readily found in the surveyed literature. However, its synthesis would conceptually involve the conversion of the terminal amino group of a protected L-lysine derivative to an azide group, followed by deprotection.

Cell-Selective Protein Labeling

A key application of **L-Azidonorleucine hydrochloride** is the labeling of proteins in specific cell types. This is achieved through the expression of a mutant methionyl-tRNA synthetase (MetRS) in the target cells.[5][6] The endogenous MetRS does not recognize Anl, so only cells expressing the mutant MetRS can incorporate it into their proteome.[5][6]

Experimental Workflow for Cell-Selective Protein Labeling

Cell-Selective Protein Labeling Workflow

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Caption: Workflow for cell-selective protein labeling using L-Azidonorleucine HCl and a mutant MetRS.

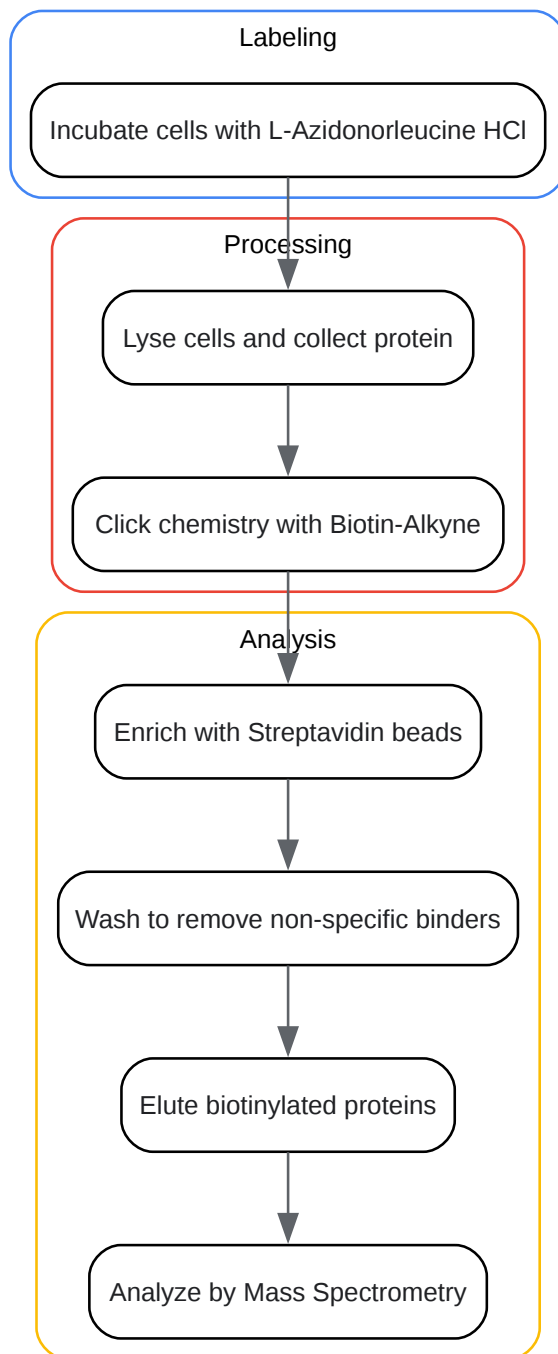
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a technique used to identify and quantify newly synthesized proteins.^[7] Anl-labeled proteins are tagged with biotin via click chemistry, allowing for their subsequent enrichment and analysis by mass spectrometry.^[7]

BONCAT Experimental Protocol

- **Cell Culture and Labeling:** Culture cells of interest. For cell-selective labeling, ensure the expression of a mutant MetRS. Replace the standard medium with a methionine-free medium supplemented with **L-Azidonorleucine hydrochloride** for a defined period to label newly synthesized proteins.
- **Cell Lysis:** Harvest and lyse the cells in a buffer containing protease inhibitors to extract the proteins.
- **Click Chemistry:** To the cell lysate, add a biotin-alkyne probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the cycloaddition reaction between the azide on Anl and the alkyne on the biotin probe.
- **Enrichment of Labeled Proteins:** Use streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
- **Elution and Analysis:** Elute the captured proteins from the beads. The enriched proteins can then be identified and quantified using mass spectrometry.

BONCAT Experimental Workflow



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Caption: Step-by-step workflow for BONCAT to identify newly synthesized proteins.

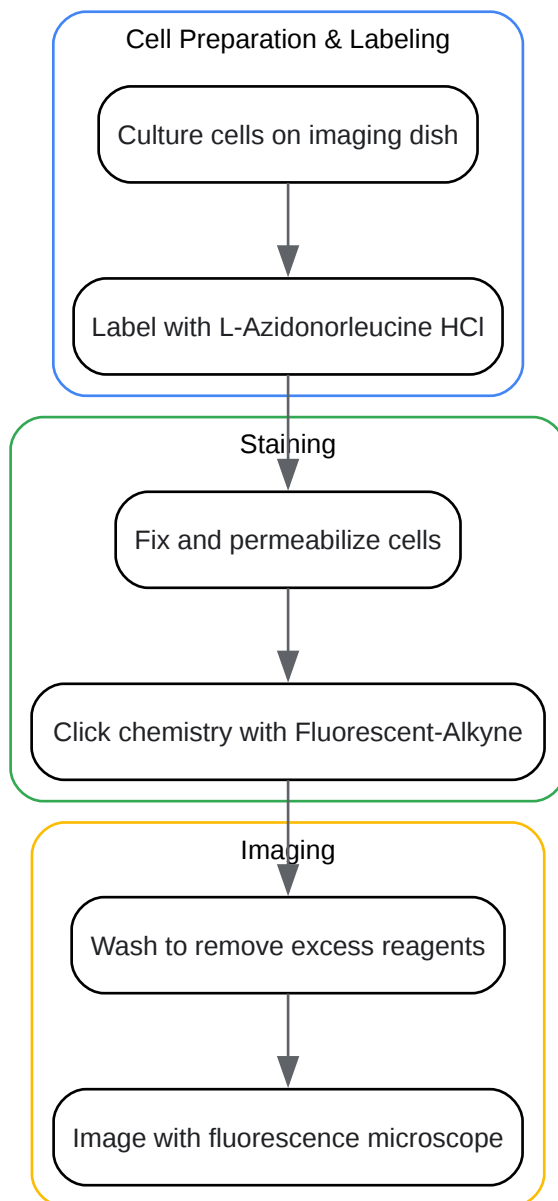
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

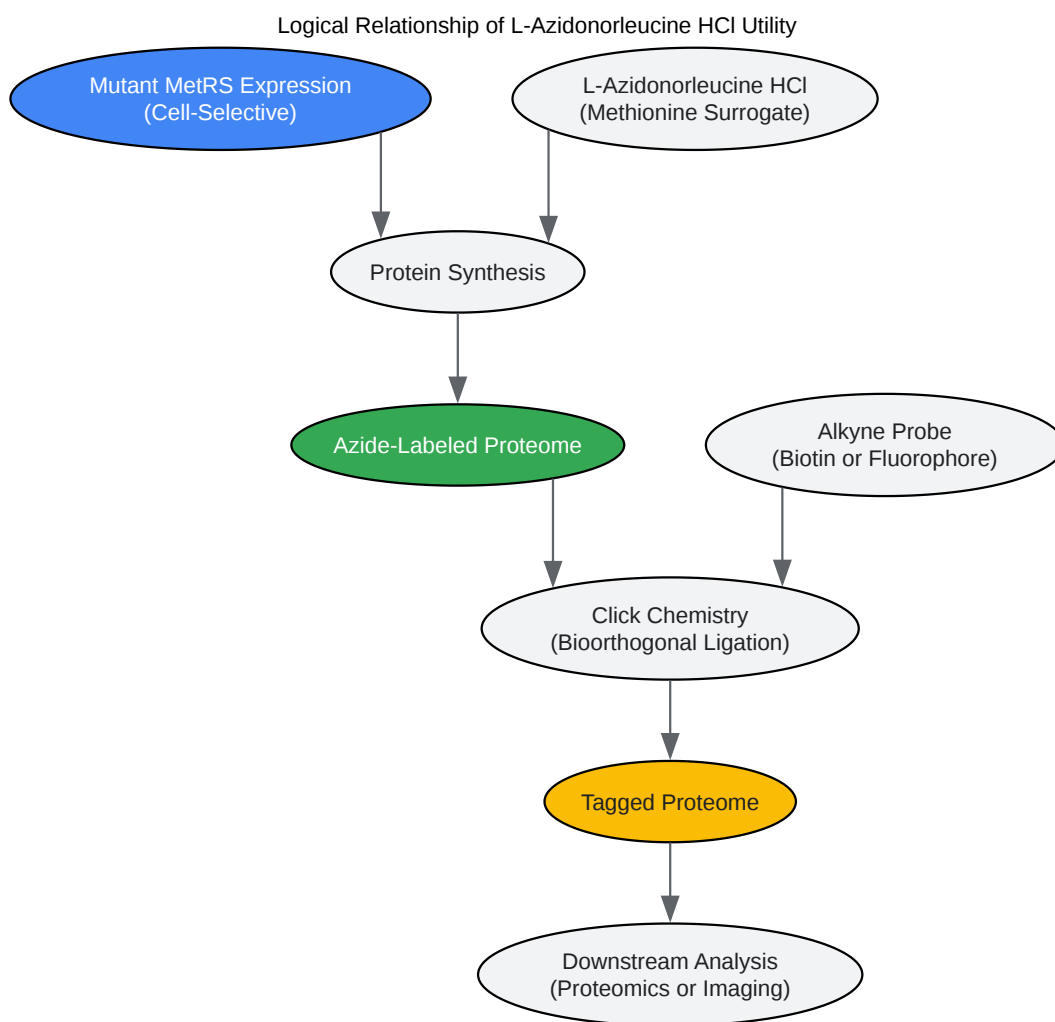
FUNCAT is a method for visualizing newly synthesized proteins within cells.^[8] Anl-labeled proteins are tagged with a fluorescent probe via click chemistry, allowing for their detection by fluorescence microscopy.^{[8][9]}

FUNCAT Experimental Protocol

- **Cell Culture and Labeling:** Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes). Label the cells with **L-Azidonorleucine hydrochloride** in a methionine-free medium.
- **Fixation and Permeabilization:** Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100) to allow entry of the click chemistry reagents.
- **Click Chemistry:** Incubate the fixed and permeabilized cells with a reaction cocktail containing a fluorescent alkyne probe, a copper(I) catalyst, and a copper-chelating ligand.
- **Washing and Imaging:** Wash the cells to remove excess reagents. The cells are now ready for imaging using a fluorescence microscope to visualize the newly synthesized proteins.

FUNCAT Experimental Workflow





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